![molecular formula CH5N5O B096506 1H-tetrazol-5-amine hydrate CAS No. 15454-54-3](/img/structure/B96506.png)
1H-tetrazol-5-amine hydrate
Overview
Description
1H-tetrazol-5-amine hydrate, also known as 5-Amino-1H-tetrazole monohydrate, is a useful reagent in condensation reactions to form pyrimidines . It is a white solid that can be obtained both in anhydrous and hydrated forms .
Molecular Structure Analysis
The structure of 1H-tetrazol-5-amine hydrate has been determined several times by X-ray crystallography, both as the anhydrous and monohydrated forms. The structures are very similar, consisting of a planar molecule, including the amino group .Chemical Reactions Analysis
While specific chemical reactions involving 1H-tetrazol-5-amine hydrate are not detailed in the retrieved papers, it is known to be a useful reagent in condensation reactions to form pyrimidines .Physical And Chemical Properties Analysis
1H-tetrazol-5-amine hydrate is soluble in water and ethanol (1.36%). It has a melting point of approximately 203°C (decomposition) and a pH of 3.7 .Scientific Research Applications
High Energy Density Materials (HEDMs)
5-Aminotetrazole is one of the most marked high-nitrogen tetrazole compounds used in the development of High Energy Density Materials (HEDMs). These materials are widely applied in the military and civilian fields . The compound’s high positive heats of formation and densities constitute two significant parameters for the energetic properties of energetic compounds .
Energetic Performance and Molecular Stability
The N-Functionalization of 5-Aminotetrazoles can balance energetic performance and molecular stability. This is achieved by introducing 4-amino-3,5-dinitropyrazole, which competes well with energetic performance and mechanic sensitivity .
Synthesis of Pyrimidines
5-Aminotetrazole monohydrate is a useful reagent in condensation reactions to form pyrimidines . Pyrimidines are fundamental components of nucleotides in DNA and RNA.
Immunochemistry
5-Aminotetrazole monohydrate has been used in the immunochemistry of sperm-whale myoglobin. It is used in the preparation of derivatives by reaction with diazonium-1H-tetrazole .
Safety and Hazards
Mechanism of Action
. . The primary targets of this compound are not explicitly mentioned in the available literature.
Mode of Action
It is known that the compound has found applications in heterocyclic chemistry, particularly as a synthon for some multicomponent reactions . The N-4 is basic as indicated by its binding to metal halides .
Biochemical Pathways
It is known that the compound is used in condensation reactions to form pyrimidines .
Pharmacokinetics
It is soluble in water and ethanol , which may influence its bioavailability.
Result of Action
It has been widely investigated for gas-generating systems, such as airbags and blowing agents .
Action Environment
It is known that the compound is a white solid that can be obtained both in anhydrous and hydrated forms . The hydrogen bonding pattern in the hydrate supports the assignment of NH being adjacent to carbon in the ring .
properties
IUPAC Name |
2H-tetrazol-5-amine;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3N5.H2O/c2-1-3-5-6-4-1;/h(H3,2,3,4,5,6);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSMPWHQUPKRNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480656 | |
Record name | 2H-Tetrazol-5-amine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-tetrazol-5-amine hydrate | |
CAS RN |
15454-54-3 | |
Record name | 2H-Tetrazol-5-amine, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15454-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Tetrazol-5-amine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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